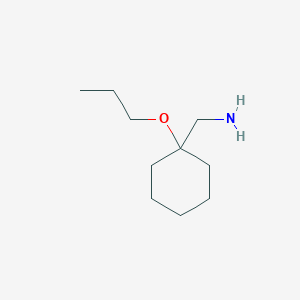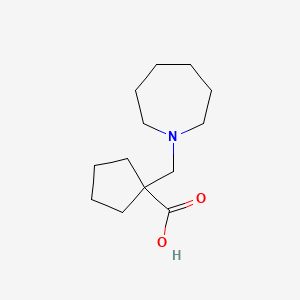
2-(2,4-Dichlorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C9H9Cl2N. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of two chlorine atoms on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(2,4-Dichlorophenyl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Nucleophilic Substitution: Using nitrogen nucleophiles to substitute leaving groups on prefunctionalized starting materials.
Reduction of β-Lactams: This method involves the reduction of β-lactams to form azetidines.
Ring-Opening of Azabicyclobutanes: This method utilizes the ring strain of azabicyclobutanes to form azetidines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Dichlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound with a similar four-membered ring structure.
2-Azetidinone: A related compound with a carbonyl group in the ring.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Uniqueness: 2-(2,4-Dichlorophenyl)azetidine is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C9H9Cl2N |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
Clé InChI |
PZTHGNUVZOCLJR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)


